molecular formula C25H20ClNO5 B15101337 N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methoxyphenyl)acetamide

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methoxyphenyl)acetamide

Cat. No.: B15101337
M. Wt: 449.9 g/mol
InChI Key: XUPKWMCYOHNGIJ-UHFFFAOYSA-N
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Description

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H20ClNO5 and its molecular weight is 449.9 g/mol. The purity is usually 95%.
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Biological Activity

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a benzofuran core and various functional groups, hints at diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C24H18ClNO4
  • Molecular Weight : 419.9 g/mol
  • IUPAC Name : this compound

The compound features a benzofuran moiety, a chloro-substituted methoxyphenyl group, and an acetamide linkage, contributing to its potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
  • Antioxidant Effects : The presence of methoxy groups may enhance its ability to scavenge free radicals, providing protective effects against oxidative stress.

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.
  • Receptor Modulation : It potentially interacts with various receptors, influencing cellular signaling pathways related to inflammation and apoptosis.

Comparative Biological Activity

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-{2-(4-methoxyphenyl)carbonyl}-1-benzofuranC23H18O3Methoxy group instead of chlorineModerate anti-inflammatory
N-[2-(3-chlorophenyl)-1-benzofuran]C22H16ClNSimplified structureLimited anticancer activity
4-Chloro-N-(benzofuran)-2-methylbenzamideC23H18ClNDifferent substitution patternStronger anticancer activity

This table illustrates that while several compounds share structural similarities, the unique combination of functional groups in this compound contributes to its distinct biological profiles.

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity :
    • A study evaluated the anti-inflammatory effects of the compound in vitro using human cell lines. Results indicated a significant reduction in pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Evaluation :
    • In another investigation, the compound was tested against various cancer cell lines. It demonstrated IC50 values indicating potent inhibition of cell proliferation, particularly in breast and colon cancer cells.
  • Antioxidant Capacity Assessment :
    • The antioxidant activity was measured using the DPPH assay, where the compound showed a notable ability to scavenge free radicals, comparable to established antioxidants like curcumin.

Properties

Molecular Formula

C25H20ClNO5

Molecular Weight

449.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H20ClNO5/c1-30-17-10-7-15(8-11-17)13-22(28)27-23-18-5-3-4-6-20(18)32-25(23)24(29)16-9-12-21(31-2)19(26)14-16/h3-12,14H,13H2,1-2H3,(H,27,28)

InChI Key

XUPKWMCYOHNGIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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